Tungsten disilicide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tungsten silicide is a compound composed of tungsten and silicon, typically represented by the chemical formula WSi(_2). It is a refractory ceramic material known for its high melting point, low electrical resistivity, and excellent thermal stability. These properties make tungsten silicide an attractive material for various high-temperature and high-stress applications, particularly in the field of microelectronics.

准备方法

Synthetic Routes and Reaction Conditions: Tungsten silicide can be synthesized through several methods, including:

Chemical Vapor Deposition (CVD): This method involves the reaction of tungsten hexafluoride (WF(_6)) with silane (SiH(_4)) or silicon at high temperatures.

Solid-State Reaction: This involves the direct reaction of tungsten and silicon powders at high temperatures, typically above 1250°C.

Ion-Beam Mixing: A tungsten film is deposited on a silicon substrate, followed by ion implantation and rapid thermal annealing to form a smooth tungsten silicide layer.

Industrial Production Methods: In industrial settings, tungsten silicide is often produced using the CVD method due to its ability to create uniform thin films essential for microelectronic applications. The process involves the reduction of tungsten hexafluoride with hydrogen or silane, followed by deposition on a silicon wafer .

Types of Reactions:

Oxidation: Tungsten silicide can undergo oxidation at high temperatures, forming a protective layer of silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).

Common Reagents and Conditions:

Oxidation: Typically occurs at temperatures above 450°C in the presence of oxygen or air.

Reduction: Hydrogen gas is commonly used as a reducing agent at temperatures above 700°C.

Major Products:

Oxidation: Silicon dioxide (SiO(_2)) and tungsten trioxide (WO(_3)).

Reduction: Tungsten (W) and silicon (Si).

科学研究应用

Microelectronics

Conductive Material

WSi₂ serves as a crucial conductive material in microelectronics. Its low resistivity (60–80 μΩ cm) makes it an excellent choice for contact materials in semiconductor devices. It is often used as a shunt over polysilicon lines to enhance conductivity and signal speed, facilitating faster electronic communication .

Barrier Layer

In addition to its use as a contact material, this compound acts as a barrier layer between silicon and other metals. This application is vital in preventing diffusion between silicon and metal contacts, thereby improving the reliability of microelectronic devices .

Thin Films for MEMS

WSi₂ is extensively utilized in microelectromechanical systems (MEMS) as thin films for the fabrication of microscale circuits. Its ability to be plasma-etched using gases like nitrogen trifluoride allows for precise patterning required in MEMS technology .

Thermoelectric Devices

Recent advancements have highlighted the potential of this compound in thermoelectric applications. A groundbreaking study demonstrated the first successful transverse thermoelectric conversion using WSi₂, indicating its capability to convert heat into electricity efficiently . This property positions WSi₂ as a promising candidate for developing advanced thermoelectric devices that can be used in sensors and energy harvesting systems.

Case Study: Transverse Thermoelectric Conversion

- Research Team : Tokyo University of Science

- Publication : PRX Energy, November 2024

- Findings : The study established that WSi₂ can effectively measure temperature and heat flow through transverse thermoelectric effects, paving the way for new sensor technologies .

High-Temperature Applications

Oxidation-Resistant Coatings

WSi₂ is recognized for its high emissivity and oxidation resistance, making it suitable for high-temperature applications such as heat shields and thermal protection systems. These properties are particularly advantageous in aerospace applications where materials are subjected to extreme conditions .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Microelectronics | Contact material and barrier layer | Low resistivity; prevents diffusion |

| Thermoelectric Devices | Heat-to-electricity conversion | Efficient energy harvesting |

| High-Temperature Materials | Oxidation-resistant coatings | Suitable for extreme environments |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including chemical vapor deposition (CVD) and thermal treatment at high temperatures. The optimal synthesis conditions typically involve heating mixtures of tungsten and silicon in an inert atmosphere .

作用机制

The mechanism by which tungsten silicide exerts its effects is primarily related to its ability to form stable, low-resistivity contacts and protective coatings. The formation of a tungsten silicide layer at the tungsten-silicon interface occurs through a solid-state reaction at high temperatures, resulting in a stable and conductive layer . This layer enhances the performance and longevity of microelectronic devices and protective coatings.

相似化合物的比较

Molybdenum Silicide (MoSi(_2)): Similar to tungsten silicide, molybdenum silicide is used in high-temperature applications due to its excellent thermal stability and oxidation resistance.

Titanium Silicide (TiSi(_2)): Known for its low resistivity and high thermal stability, titanium silicide is commonly used in microelectronics as a contact material.

Cobalt Silicide (CoSi(_2)): Used in complementary metal-oxide-semiconductor (CMOS) technology to reduce the resistance of gate and source/drain regions.

Uniqueness of Tungsten Silicide: Tungsten silicide stands out due to its higher melting point and superior oxidation resistance compared to other silicides. Its ability to form stable, low-resistivity contacts makes it particularly valuable in the microelectronics industry .

生物活性

Tungsten disilicide (WSi2) is a compound with significant applications in various fields, particularly in electronics and materials science due to its unique properties. However, its biological activity has garnered attention in recent years, prompting investigations into its potential effects on living organisms. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its interactions with biological systems.

This compound is a silicide of tungsten characterized by the formula WSi2. It is known for its high melting point, electrical conductivity, and thermal stability. These properties make it suitable for applications in semiconductor technology and as a material for high-temperature environments.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | WSi2 |

| Melting Point | 2,600 °C |

| Density | 9.3 g/cm³ |

| Electrical Conductivity | High |

| Thermal Conductivity | Moderate |

Toxicological Studies

Research indicates that this compound may exhibit varying degrees of toxicity depending on exposure levels and routes. A study highlighted the effects of tungsten compounds on biological systems, noting that tungsten can accumulate in tissues and potentially lead to adverse health effects.

- Absorption and Distribution : In animal studies, tungsten was found to be absorbed primarily through the gastrointestinal tract. The biological half-life was approximately 10 hours, with significant accumulation observed in the liver and kidneys .

- Effects on Organs : A notable study involving Wistar rats demonstrated that tungsten exposure could lead to increased incidences of mammary carcinoma when combined with carcinogenic agents .

Case Study: In Vivo Effects

A significant investigation involved administering this compound to rats to observe its effects on organ systems. The study revealed:

- Liver Effects : After administration, the highest concentration of tungsten was detected in the liver (0.03% of the administered dose), suggesting a potential hepatotoxic effect .

- Kidney Concentration : The kidney showed a rapid decrease in tungsten concentration compared to other tissues, indicating a possible mechanism for detoxification or excretion .

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve oxidative stress pathways. Tungsten compounds have been shown to induce oxidative stress in cells, potentially leading to cellular damage and apoptosis.

- Oxidative Stress : Tungsten exposure has been associated with increased reactive oxygen species (ROS) production, which can damage cellular components such as DNA and lipids .

- Cell Membrane Disruption : The sharp edges of tungsten particles may disrupt cell membranes directly, leading to cell death .

Potential Therapeutic Applications

Despite concerns regarding toxicity, some studies suggest that this compound may have therapeutic potential due to its antibacterial properties. Research indicates that certain tungsten compounds can exhibit bactericidal activity against various pathogens.

Table 2: Antibacterial Activity of Tungsten Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 µg/mL |

| Staphylococcus aureus | 15 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

This antibacterial effect could be harnessed for biomedical applications, particularly in developing coatings for medical devices or wound dressings.

属性

CAS 编号 |

12039-88-2 |

|---|---|

分子式 |

Si2W |

分子量 |

240.01 g/mol |

InChI |

InChI=1S/2Si.W |

InChI 键 |

WQJQOUPTWCFRMM-UHFFFAOYSA-N |

SMILES |

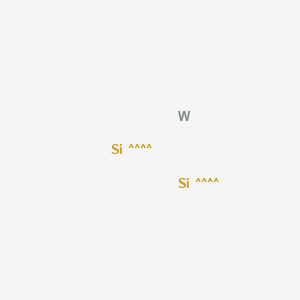

[Si].[Si].[W] |

规范 SMILES |

[Si]#[W]#[Si] |

Key on ui other cas no. |

12039-88-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。